![molecular formula C7H15NO B2400962 1-(1-Methoxycyclobutyl)ethan-1-amine CAS No. 1595919-41-7](/img/structure/B2400962.png)
1-(1-Methoxycyclobutyl)ethan-1-amine
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Overview
Description
1-(1-Methoxycyclobutyl)ethan-1-amine is a chemical compound with the CAS Number: 1595919-41-7 . It has a molecular weight of 129.2 and is typically found in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(1-methoxycyclobutyl)ethan-1-amine . The InChI code for this compound is 1S/C7H15NO/c1-6(8)7(9-2)4-3-5-7/h6H,3-5,8H2,1-2H3 .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a molecular weight of 129.2 . The InChI code for this compound is 1S/C7H15NO/c1-6(8)7(9-2)4-3-5-7/h6H,3-5,8H2,1-2H3 .Scientific Research Applications
Flavor and Fragrance Industry
1-(1-Methoxycyclobutyl)ethan-1-amine contributes to the creation of novel flavors and fragrances. Its unique ring system imparts distinct olfactory properties. Flavor chemists use it as a building block to synthesize compounds that enhance food flavors or create new scent profiles for perfumes and cosmetics.
Safety and Hazards
The compound has been classified with the GHS02, GHS05, and GHS07 pictograms . The hazard statements associated with this compound are H226, H314, and H335 . The precautionary statements include P210, P233, P240, P241, P242, P243, P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .
properties
IUPAC Name |
1-(1-methoxycyclobutyl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6(8)7(9-2)4-3-5-7/h6H,3-5,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLQAUWYNNACHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CCC1)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methoxycyclobutyl)ethan-1-amine |
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